![molecular formula C21H19FN2O2 B2417031 HIF-1抑制剂-1 CAS No. 2380261-53-8](/img/structure/B2417031.png)
HIF-1抑制剂-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that plays a crucial role in cellular response to hypoxia and is considered a promising drug target for cancer chemotherapy . HIF-1 inhibitor-1 is a small molecule that inhibits HIF-1, a key transcription factor that regulates the expression of genes involved in adjusting mechanisms to hypoxia such as angiogenesis or apoptosis as well as tumor growth, invasion, and metastasis .
Synthesis Analysis
In a screening program aimed at identifying new HIF-1 inhibitors, a potential hit molecule KUSC-5001 containing the 1-alkyl-1H-pyrazole-3-carboxamide moiety was found. An extensive structure-activity relationship (SAR) study led to the development of a more effective HIF-1 inhibitor KUSC-5037 .
Molecular Structure Analysis
HIF-1 is a heterodimeric transcriptional factor composed of HIF-α subunits (1α, 2α, 3α) and a constitutively expressed β-subunit, named HIF-1β or ARNT (aryl hydrocarbon nuclear translocator) .
科学研究应用
Role in Hypoxia Response
Hypoxia-inducible factor-1 (HIF-1) is a key regulator for balancing oxygen in the cells . It is a transcription factor that regulates the expression of target genes involved in oxygen homeostasis in response to hypoxia . HIF-1 inhibitors, such as HIF-1 inhibitor-1, can potentially regulate this response.
Tumor Metastasis Prevention
HIF-1 plays a critical role in tumor metastasis . The use of HIF-1 inhibitors like HIF-1 inhibitor-1 can potentially prevent tumor metastasis .
Treatment of Tumors
HIF-1 inhibitors have been designed and synthesized and are expected to become a new class of drugs for the treatment of diseases such as tumors .
Treatment of Leukemia
HIF-1 inhibitors are also being explored for the treatment of leukemia .
Treatment of Diabetes
Diabetes is another disease where HIF-1 inhibitors could potentially be used for treatment .
Treatment of Ischemic Diseases
Ischemic diseases, which are conditions caused by an insufficient supply of blood to an organ or tissue, could also potentially be treated with HIF-1 inhibitors .
Inhibition of HIF Protein Accumulation
CRLX-101, originally identified as a HIF-1 inhibitor in 2002, is a nanoparticle that inhibits the accumulation of HIF proteins .
Research Tool
HIF-1 inhibitors can also be used as a research tool to study the function and mechanisms of HIF-1 and its role in various physiological and pathological processes .
作用机制
Target of Action
The primary target of HIF-1 inhibitor-1 is Hypoxia-inducible factor-1α (HIF-1α) . HIF-1α is a transcription factor that is widely distributed in human cells . It forms different signaling pathways with various upstream and downstream proteins, mediates hypoxia signals, and regulates cells to produce a series of compensatory responses to hypoxia . It plays an important role in the physiological and pathological processes of the body .
Mode of Action
HIF-1 inhibitor-1 interacts with its target, HIF-1α, by influencing its degradation, inhibiting the DNA transcription and expression of HIF-1α, and blocking the translation . For example, some inhibitors work by blocking the hypoxia-induced accumulation of nuclear HIF-1α protein to inhibit HIF-1 activity .
Biochemical Pathways
HIF-1α can form different signaling pathways with various upstream and downstream proteins . One of the key pathways influenced by HIF-1 inhibitor-1 is the PI3K/Akt pathway . The inhibitor decreases the expression of HIF-1α and VEGF via downregulation of this pathway .
Result of Action
The inhibition of HIF-1α by HIF-1 inhibitor-1 leads to a decrease in the expression of HIF-1α and VEGF . This can lead to the prevention of the fat metabolic reprogramming under hypoxia and induce apoptosis in certain cancer cells .
Action Environment
The action of HIF-1 inhibitor-1 is influenced by the hypoxic environment within solid tumors . Hypoxia-inducible factor-1α (HIF-1α) can accelerate cancer malignancy by inducing hypoxia-dependent expression of various genes . Therefore, the hypoxic environment within the tumor can influence the efficacy and stability of HIF-1 inhibitor-1 .
安全和危害
未来方向
HIF-1 is expected to be a potential pharmacological target for cancer therapy. Several drug candidates target protein–protein interactions or transcription mechanisms of the HIF pathway in order to interfere with activation of this pathway . Despite the lack of clinical evidence, there is a possibility of introducing flavonoids (targeting HIF-1) to the clinical research considering predictive, preventive, and/or personalized medical approach .
属性
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-5-(2-methoxyphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-26-20-9-5-3-7-17(20)16-10-11-19(24-14-16)21(25)23-13-12-15-6-2-4-8-18(15)22/h2-11,14H,12-13H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEJSNMITKBPGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=C2)C(=O)NCCC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HIF-1 inhibitor-1 |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。